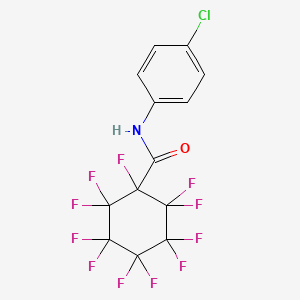![molecular formula C18H20ClNO2 B5149317 3-[(3-chlorophenyl)amino]-1-(4-propoxyphenyl)-1-propanone](/img/structure/B5149317.png)
3-[(3-chlorophenyl)amino]-1-(4-propoxyphenyl)-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3-chlorophenyl)amino]-1-(4-propoxyphenyl)-1-propanone is a synthetic compound that belongs to the class of cathinones. It is also known as 3-Cl-PVP and is a popular research chemical that is used in scientific studies. This compound is known to have stimulant effects and is similar to other cathinones such as MDPV and alpha-PVP.
Wirkmechanismus
The mechanism of action of 3-Cl-PVP involves the inhibition of the reuptake of dopamine and norepinephrine. This leads to an increase in their levels, which results in the stimulant effects of the compound. The exact mechanism of action of 3-Cl-PVP is not fully understood and requires further research.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Cl-PVP include an increase in heart rate, blood pressure, and body temperature. It also causes a decrease in appetite and can lead to dehydration. Long-term use of this compound can lead to addiction and other health problems.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Cl-PVP in lab experiments include its ability to induce stimulant effects and its similarity to other cathinones. However, the limitations of using this compound include its potential for addiction, its lack of research on its long-term effects, and its potential for abuse.
Zukünftige Richtungen
There are several future directions for research on 3-Cl-PVP. These include studying its long-term effects on the brain and body, its potential for addiction, and its use as a treatment for certain medical conditions. Further research is also needed to fully understand the mechanism of action of this compound and its effects on the central nervous system.
In conclusion, 3-[(3-chlorophenyl)amino]-1-(4-propoxyphenyl)-1-propanone is a synthetic compound that has been widely used in scientific research to study its pharmacological effects. It has stimulant effects on the central nervous system and can cause an increase in dopamine and norepinephrine levels. However, its potential for addiction and abuse should be taken into consideration when conducting research on this compound. Further research is needed to fully understand the mechanism of action and long-term effects of 3-Cl-PVP.
Synthesemethoden
The synthesis of 3-Cl-PVP involves the reaction of 3-chlorophenylamine with 4-propoxybenzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then further reacted with propionyl chloride to obtain the final product.
Wissenschaftliche Forschungsanwendungen
3-Cl-PVP has been widely used in scientific research to study its pharmacological effects. It has been found to have stimulant effects on the central nervous system and can cause an increase in dopamine and norepinephrine levels. This compound has also been found to have an affinity for the dopamine transporter and can inhibit its reuptake.
Eigenschaften
IUPAC Name |
3-(3-chloroanilino)-1-(4-propoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2/c1-2-12-22-17-8-6-14(7-9-17)18(21)10-11-20-16-5-3-4-15(19)13-16/h3-9,13,20H,2,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XITLYYYJJCGYJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)CCNC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5149238.png)
![1-({2-[(2,3-difluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)azepane](/img/structure/B5149239.png)
![1-cyclohexyl-2-(3-methylbenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5149255.png)
![N~2~-acetyl-N~1~-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N~1~-[3-(dimethylamino)propyl]glycinamide](/img/structure/B5149260.png)
![3'-[(tert-butylamino)carbonyl]-4-biphenylyl acetate](/img/structure/B5149268.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-(2-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B5149272.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-methyl-2-pyridinamine hydrobromide](/img/structure/B5149275.png)
![3-{[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]methyl}benzonitrile](/img/structure/B5149286.png)

![3-{1-[(5-acetyl-3-thienyl)carbonyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B5149297.png)
![3-(2-{3-[(4-isopropylphenyl)amino]-1-piperidinyl}-2-oxoethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5149311.png)
![4-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one](/img/structure/B5149324.png)
![ethyl [3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamate](/img/structure/B5149341.png)

